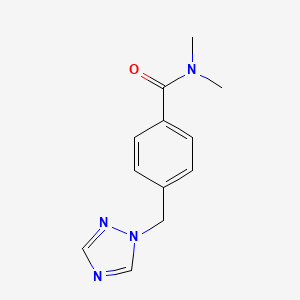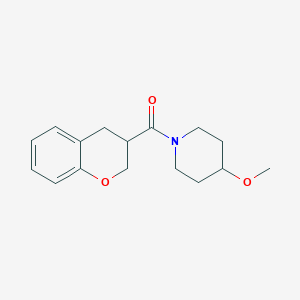
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is a compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in the progression of different diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has various biochemical and physiological effects. For instance, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone. Some of these directions include further studies on the mechanism of action of this compound, identification of potential drug targets, and development of more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has shown potential therapeutic applications in various diseases. Its biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions provide a basis for further research in this area.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 4-methoxypiperidine with ethyl acetoacetate to form 4-methoxypiperidin-1-yl)ethyl acetoacetate. This intermediate is then subjected to cyclization under acidic conditions to form 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone.
Applications De Recherche Scientifique
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. Some of the diseases where this compound has shown potential include cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-6-8-17(9-7-14)16(18)13-10-12-4-2-3-5-15(12)20-11-13/h2-5,13-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHYAQYGBDTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

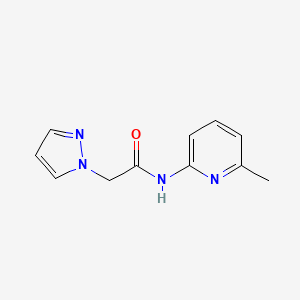
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
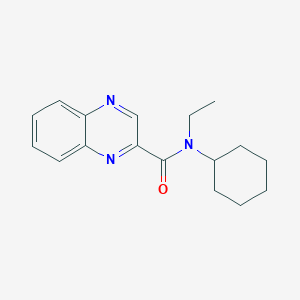
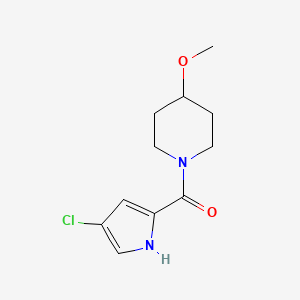
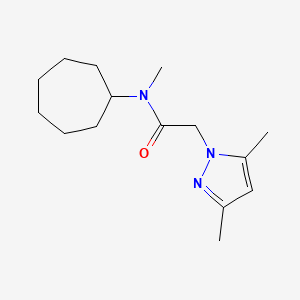
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
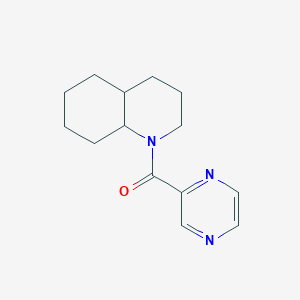
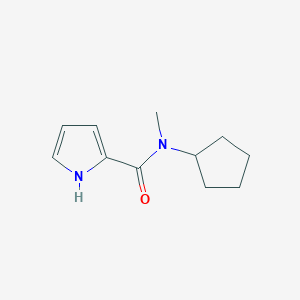
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)

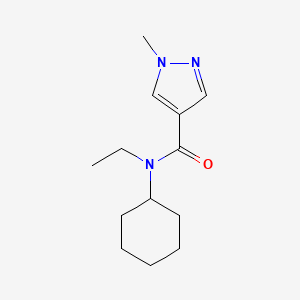
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
